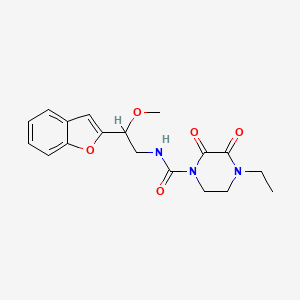

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran rings can be constructed by several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For example, 2-Benzofuranyl methyl ketone, a benzofuran compound, is a solid at room temperature with a melting point of 69-73° C and a boiling point of 110-113° C .

Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran derivatives have garnered attention for their potent anticancer activities. Research indicates that certain substituted benzofurans exhibit significant cell growth inhibition in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated remarkable inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the mechanisms underlying these effects could lead to novel cancer therapies.

Antibacterial Activity

The 4-position of benzofuran derivatives plays a crucial role in their antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position have shown promising antibacterial activity . Further exploration of the structure-activity relationship could yield new antibacterial agents.

Antiviral Potential

Given the compound’s structural features, it’s worth investigating its antiviral properties. Benzofuran compounds have previously demonstrated anti-hepatitis C virus (HCV) activity. The recently discovered macrocyclic benzofuran compound, for instance, holds promise as a therapeutic agent for HCV .

Synthetic Methodology Development

Researchers have made significant strides in constructing benzofuran rings. Innovative methods, such as free radical cyclization cascades and proton quantum tunneling, have facilitated the synthesis of complex benzofuran derivatives . Investigating novel synthetic routes can enhance our ability to access diverse benzofuran-based compounds.

Mecanismo De Acción

Target of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various targets and induce changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally influenced by their physicochemical properties .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .

Action Environment

The activity of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-11-15(25-2)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBWORRROOJWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)